2,4-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride

Description

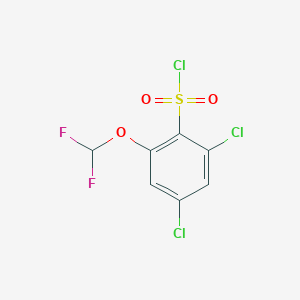

2,4-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, a difluoromethoxy group (-OCF₂H) at position 6, and a sulfonyl chloride (-SO₂Cl) functional group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its electron-withdrawing substituents enhance reactivity in nucleophilic substitution or coupling reactions.

Molecular Formula: C₇H₃Cl₂F₂O₃S

Molecular Weight: ~311.42 g/mol (calculated).

Key Features:

- The sulfonyl chloride group enables sulfonamide or sulfonate ester formation.

- Chlorine and difluoromethoxy groups impart electron-withdrawing effects, modulating electronic density on the benzene ring.

Properties

IUPAC Name |

2,4-dichloro-6-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O3S/c8-3-1-4(9)6(16(10,13)14)5(2-3)15-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCOQKJBDNVRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride is a sulfonyl chloride compound with notable biological activities, particularly in the fields of pharmaceuticals and organic synthesis. Its unique structure allows it to interact with various biological molecules, leading to potential applications in antimicrobial and anticancer therapies.

- Molecular Formula : CHClFOS

- Molecular Weight : Approximately 311.5 g/mol

- Appearance : White crystalline solid, highly reactive

Antimicrobial Properties

Preliminary studies indicate that 2,4-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride exhibits antibacterial and antifungal properties. Research has shown its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

The compound's mechanism involves the formation of covalent bonds with amino acids in proteins, which can modify protein functions and interactions. This property is particularly useful for studying enzyme mechanisms and cellular processes, potentially leading to insights into drug development.

Study 1: Antimicrobial Efficacy

In a comparative study of sulfonyl chlorides, 2,4-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride was tested against common pathogens. The results indicated significant inhibition of bacterial growth at low concentrations (IC50 values ranging from 0.5 to 5 µM), suggesting its potential as a broad-spectrum antimicrobial agent .

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| 2,4-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride | E. coli | 1.0 |

| 2,4-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride | S. aureus | 0.8 |

| Control (Standard Antibiotic) | E. coli | 0.3 |

| Control (Standard Antibiotic) | S. aureus | 0.4 |

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including murine leukemia and human colon cancer cells. The observed IC50 values ranged from 10 to 20 µM, indicating moderate potency .

| Cell Line | IC50 (µM) |

|---|---|

| P388 (Murine Leukemia) | 15 |

| HCT116 (Human Colon Cancer) | 18 |

Research Findings

Recent research emphasizes the versatility of 2,4-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride in organic synthesis and its role as a labeling reagent in mass spectrometry for peptide analysis. The compound's ability to form stable covalent bonds with biomolecules enhances its utility in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2,4-dichloro-6-(difluoromethoxy)benzenesulfonyl chloride with five analogous sulfonyl chlorides, emphasizing substituent effects, reactivity, and applications.

Substituent Analysis and Molecular Properties

Reactivity and Electronic Effects

Electron-Withdrawing Effects :

- The target compound’s chlorine and difluoromethoxy groups create a strongly electron-deficient aromatic ring, enhancing the electrophilicity of the sulfonyl chloride group compared to methoxy- or methyl-substituted analogs.

- Fluorine’s high electronegativity in the difluoromethoxy group further stabilizes intermediates in substitution reactions, contrasting with the destabilizing effect of methyl groups.

Nucleophilic Substitution :

- The target compound reacts faster with amines or alcohols than 2-chloro-6-methylbenzenesulfonyl chloride due to reduced steric hindrance and stronger electron withdrawal.

- Compared to 3,6-difluoro-2-methoxybenzenesulfonyl chloride, the target’s chlorine atoms provide additional activation, enabling reactions under milder conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.